2-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole
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Overview
Description
2-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further substituted with a 5-methyl-1,3,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps:
Formation of the 5-Methyl-1,3,4-oxadiazole moiety: This can be achieved through the reaction of methyl hydrazine with carbon disulfide, followed by cyclization with an appropriate oxidizing agent.
Synthesis of the piperazine derivative: The piperazine ring is often synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Coupling of the oxadiazole and piperazine: The 5-methyl-1,3,4-oxadiazole is then coupled with the piperazine derivative using a suitable linker, such as a halomethyl group.
Formation of the benzothiazole core: The final step involves the cyclization of the intermediate with 2-aminothiophenol under acidic conditions to form the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the oxadiazole moiety, converting it to the corresponding amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are often employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole exerts its effects involves multiple pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which are crucial for cell signaling and proliferation.
DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole stands out due to its unique combination of a benzothiazole core, piperazine ring, and oxadiazole moiety. This structure provides a versatile scaffold for further functionalization and optimization for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H17N5OS |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-[[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H17N5OS/c1-11-17-18-14(21-11)10-19-6-8-20(9-7-19)15-16-12-4-2-3-5-13(12)22-15/h2-5H,6-10H2,1H3 |
InChI Key |
CKPYUHMDXPRROQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)CN2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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